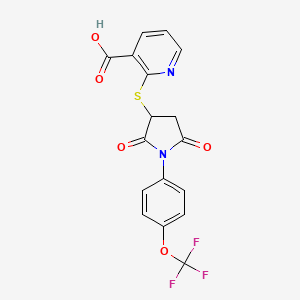

2-((2,5-Dioxo-1-(4-(trifluoromethoxy)phenyl)pyrrolidin-3-yl)thio)nicotinic acid

Description

Properties

IUPAC Name |

2-[2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F3N2O5S/c18-17(19,20)27-10-5-3-9(4-6-10)22-13(23)8-12(15(22)24)28-14-11(16(25)26)2-1-7-21-14/h1-7,12H,8H2,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZKUTSKWGUGBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)OC(F)(F)F)SC3=C(C=CC=N3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F3N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2,5-dioxo-1-(4-(trifluoromethoxy)phenyl)pyrrolidin-3-yl)thio)nicotinic acid is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be broken down into several functional groups:

- Dioxo group : Contributes to the reactivity and potential biological interactions.

- Pyrrolidine ring : Often associated with various pharmacological properties.

- Trifluoromethoxy substituent : Enhances lipophilicity and can modulate biological activity.

- Nicotinic acid moiety : Known for its role in various biological pathways, particularly in neuropharmacology.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

- Inhibition of Enzyme Activity : Preliminary studies suggest it may inhibit certain enzymes related to cancer progression, such as epidermal growth factor receptors (EGFR) .

- Neuroprotective Effects : The nicotinic acid component is known to interact with nicotinic acetylcholine receptors, potentially offering neuroprotective benefits .

- Antioxidant Properties : The dioxo group may contribute to antioxidant activity, reducing oxidative stress in cells .

Biological Activity Overview

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- EGFR Inhibition Study :

- Neuroprotective Study :

- Mechanistic Insights :

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with three key analogs (Table 1):

Table 1: Structural Comparison of Key Analogs

*Molecular formulas estimated based on structural analysis.

Pharmacological and Physicochemical Properties

Substituent Effects: -OCF₃ vs. However, -CF₃ (in the benzoic acid analog) may confer higher metabolic stability due to reduced steric hindrance . Nicotinic vs. Benzoic Acid: The pyridine nitrogen in nicotinic acid enables hydrogen bonding and π-π stacking with biological targets (e.g., enzymes with aromatic residues), whereas benzoic acid lacks this feature. This difference could enhance the target compound’s potency in specific enzymatic assays .

Safety and Handling: The pyrrolidinone core in all analogs is associated with irritant properties (skin, eyes, respiratory system) . However, the trifluoromethoxy group’s increased lipophilicity might enhance dermal absorption, necessitating stricter handling protocols compared to the -CF₃ analog.

Synthetic Considerations: The thioether linkage in the target compound and its benzoic analog requires controlled reaction conditions to avoid oxidation to sulfone derivatives.

Hypothetical Pharmacokinetic Profiles

Research Implications

- The target compound’s nicotinic acid moiety and -OCF₃ group position it as a candidate for neurodegenerative or inflammatory diseases, where pyridine-based inhibitors (e.g., PARP or COX-2) are prevalent.

- Comparative dose-effect studies using methods like Litchfield-Wilcoxon analysis (e.g., estimating ED₅₀ and slope parameters) could clarify potency differences between analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.